molecular formula C9H9F2NO2 B3270629 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine CAS No. 531508-47-1

2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine

Cat. No.: B3270629
CAS No.: 531508-47-1
M. Wt: 201.17 g/mol
InChI Key: QXSGQNYEVCQACY-UHFFFAOYSA-N
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Description

2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine (CAS 531508-47-1) is a fluorinated benzodioxol derivative with the molecular formula C₉H₉F₂NO₂ (molar mass: 201.17 g/mol). The compound features a benzodioxol core substituted with two fluorine atoms at the 2-position and an ethylamine side chain at the 4-position. This structure confers unique electronic properties due to the electronegative fluorine atoms, which enhance metabolic stability and binding affinity in pharmacological contexts. It has been employed in synthesizing dual-acting FFAR1/FFAR4 allosteric modulators, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGQNYEVCQACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267819
Record name 2,2-Difluoro-1,3-benzodioxole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531508-47-1
Record name 2,2-Difluoro-1,3-benzodioxole-4-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531508-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethanamine. The preparation of 2,2-difluoro-1,3-benzodioxole itself can be achieved by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzodioxole oxides, while reduction may produce ethanamine derivatives.

Scientific Research Applications

2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine

A key structural analog is 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine (CAS 278183-65-6), which shares the same molecular formula but differs in the substitution position of the ethylamine group (5-position vs. 4-position). This positional isomerism impacts physicochemical properties:

Table 1: Comparison of Benzodioxol Derivatives

Compound Name CAS Substituent Position Molar Mass (g/mol) Key Applications
2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine 531508-47-1 4-position 201.17 FFAR1/FFAR4 modulator synthesis
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine 278183-65-6 5-position 201.17 Not explicitly reported

Non-Fluorinated Analogs: 2-(1,3-Benzodioxol-4-yl)ethanamine

The non-fluorinated analog 2-(1,3-benzodioxol-4-yl)ethanamine (CAS 33542-90-4, C₉H₁₁NO₂, molar mass 165.19 g/mol) lacks fluorine atoms, leading to:

  • Reduced Electronegativity : Lower metabolic stability compared to fluorinated derivatives.
  • Simpler Synthesis : Avoids the complexities of introducing fluorine atoms, making it a cost-effective intermediate .

Heterocyclic Variants: Benzodiazol and Benzoxazol Derivatives

Compounds like 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1269152-26-2) replace the dioxol ring with a diazol group, altering hydrogen-bonding capabilities and aromaticity. Such changes impact:

  • Bioactivity : Diazol derivatives may target different enzymes or receptors due to nitrogen-rich heterocycles .
  • Solubility : The dihydrochloride salt form enhances aqueous solubility, critical for drug formulation .

Pharmacological Relevance

  • Dual-Acting Modulators : The target compound's fluorinated benzodioxol structure enhances its role in modulating FFAR1/FFAR4 receptors, which are linked to metabolic disorders .
  • Histamine Metabolites : Analogous compounds like 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine () highlight the amine group's importance in bioactivity, though fluorination may reduce off-target interactions .

Biological Activity

2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine, also known as a difluorobenzodioxole derivative, is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological activity of this compound based on available literature.

Structural Characteristics

The molecular formula of this compound is C9H9F2NO2. The compound features a benzodioxole structure with two fluorine atoms attached to the aromatic ring. The presence of an amine group enhances its potential interactions with biological targets.

Structural Formula:

SMILES C1=CC(=C2C(=C1)OC(O2)(F)F)CCN\text{SMILES }C1=CC(=C2C(=C1)OC(O2)(F)F)CCN

Antimicrobial and Anticancer Properties

Research on similar benzodioxole derivatives suggests potential antimicrobial and anticancer activities. For instance, some difluorobenzodioxole compounds have demonstrated significant cytotoxic effects against various cancer cell lines . However, specific studies directly addressing the biological activity of this compound are scarce.

Case Studies

While direct case studies focusing solely on this compound are not available, related compounds have shown promising results:

  • Anticancer Activity : Compounds with similar structures have exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Activity : Certain benzodioxole derivatives have been reported to possess notable antimicrobial properties against various pathogens .

Research Findings

A review of available literature indicates a gap in specific studies on this compound. However, related compounds have been characterized for their biological activities:

Compound NameActivity TypeIC50 Value (µM)Reference
CGP 28238Anti-inflammatory0.05Science.gov
Dehydroabietylamine AmidesAntiparasitic0.37 (L. donovani)Science.gov
Benzodioxole DerivativesAnticancerLow micromolarPubMed

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine, and how can purity (>95%) be achieved?

The synthesis typically involves functionalizing the 1,3-benzodioxole core with fluorine substituents followed by introduction of the ethanamine moiety. Key steps include:

  • Fluorination : Electrophilic fluorination using reagents like Selectfluor under anhydrous conditions to introduce difluoro groups at the 2-position of the benzodioxole ring .
  • Amine introduction : Reductive amination or nucleophilic substitution to attach the ethanamine chain.
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Contaminants like unreacted intermediates are common and require rigorous analytical validation via HPLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX to resolve the difluoro-benzodioxole geometry and confirm amine positioning. Crystallization in chloroform/methanol mixtures is often effective .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm), CF₂ groups (¹⁹F NMR δ -110 to -120 ppm), and ethanamine protons (δ 2.8–3.2 ppm) .
    • HRMS : Molecular ion peaks matching the exact mass (C₉H₁₀F₂N₂O₂, calculated 228.0678 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzodioxole-amine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) often arise from:

  • Steric effects : Fluorine substitution alters ligand-receptor binding pockets. For example, difluoro groups increase lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • Methodological variability : Differences in assay conditions (e.g., pH, co-solvents like DMSO) can skew results. Standardizing protocols (e.g., using the same cell lines or enzyme concentrations) minimizes variability .

Table 1 : Comparative Bioactivity of Analogous Compounds

CompoundTarget ActivityIC₅₀ (nM)Key Structural FeatureReference
2-(2,2-Difluoro-benzodioxol-4-yl)ethan-1-amineMonoamine oxidase (MAO) inhibition120 ± 15Difluoro-benzodioxole core
2-(4-Fluoro-3-methylphenoxy)ethan-1-amineSerotonin reuptake inhibition85 ± 10Fluorophenyl ether linkage
2-(3-Cyclohexyl-oxadiazol-5-yl)ethan-1-aminePDE4 inhibition220 ± 30Oxadiazole heterocycle

Q. How can computational modeling guide the optimization of this compound for CNS drug development?

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities to targets like serotonin transporters (SERT) or dopamine receptors. The difluoro-benzodioxole group shows strong π-π stacking with aromatic residues in SERT .
  • ADME prediction : Software like SwissADME evaluates pharmacokinetics:
    • Lipophilicity : LogP ~2.1 (optimal for CNS penetration) .
    • Metabolic stability : Cytochrome P450 interactions (CYP2D6 inhibition potential) require in vitro validation .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor via:
    • HPLC-DAD : Detect hydrolysis products (e.g., free amine or benzodioxole ring-opened derivatives).
    • LC-MS/MS : Identify oxidative degradation (e.g., N-oxide formation) .
  • Recommendations : Lyophilization and storage under argon at -20°C reduce degradation by >90% .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility discrepancies stem from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit variable solubility in aqueous buffers. SC-XRD can identify polymorphic phases .
  • pH dependence : The amine group’s pKa (~9.5) causes higher solubility in acidic conditions (e.g., 10 mM HCl: 25 mg/mL vs. PBS: 1.2 mg/mL) .

Q. How should researchers address inconsistent in vitro-in vivo correlations (IVIVC) for this compound?

  • Issue : Poor IVIVC often arises from species-specific metabolism (e.g., rapid glucuronidation in rodents but not humans).
  • Solutions :
    • Use human hepatocyte assays to predict Phase I/II metabolism .
    • Incorporate P-glycoprotein inhibition in animal models to mimic human BBB permeability .

Methodological Recommendations

Q. What crystallographic software is optimal for resolving this compound’s structure?

  • SHELX suite : For small-molecule refinement, SHELXL provides high precision for fluorine and amine group positioning .
  • WinGX/ORTEP : Visualization of anisotropic displacement parameters and thermal ellipsoids .

Q. How to design dose-response experiments for toxicity screening?

  • In vitro : Use hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. IC₅₀ values >100 μM suggest low cytotoxicity .
  • In vivo : Start with 10 mg/kg in rodent models, monitoring serum biomarkers (ALT, AST) and histopathology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine
Reactant of Route 2
2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine

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